(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2,5-dichlorophenyl)methanone

Description

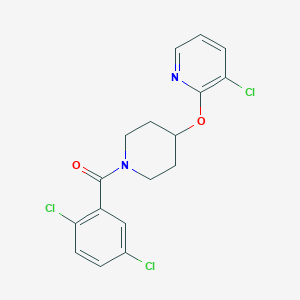

This compound is a methanone derivative featuring a piperidinyl scaffold substituted with a 3-chloropyridin-2-yloxy group and a 2,5-dichlorophenyl moiety. The molecule’s chlorine substitutions likely enhance lipophilicity and metabolic stability, while the pyridine and piperidine rings contribute to hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name |

[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]-(2,5-dichlorophenyl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15Cl3N2O2/c18-11-3-4-14(19)13(10-11)17(23)22-8-5-12(6-9-22)24-16-15(20)2-1-7-21-16/h1-4,7,10,12H,5-6,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGGSYQEMZOXMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)(2,5-dichlorophenyl)methanone is a complex organic molecule belonging to the class of heterocyclic compounds. Its unique structure suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 363.28 g/mol. The structure features a piperidine ring, a chloropyridine moiety, and a dichlorophenyl group, which are known to influence its biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing piperidine and chloropyridine rings have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain Tested | Activity Level | Reference |

|---|---|---|---|

| Compound A | Salmonella typhi | Strong | |

| Compound B | Bacillus subtilis | Moderate | |

| Compound C | E. coli | Weak |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and urease. AChE inhibitors are crucial in treating conditions like Alzheimer's disease. In studies, compounds similar to the one demonstrated strong inhibitory activity against AChE with IC50 values ranging from 0.63 µM to 6.28 µM .

Table 2: Enzyme Inhibition Data

| Compound Name | Enzyme Target | IC50 (µM) | Reference |

|---|---|---|---|

| Compound D | Acetylcholinesterase | 0.63 | |

| Compound E | Urease | 1.21 | |

| Compound F | Acetylcholinesterase | 6.28 |

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Interaction : The compound acts as a competitive inhibitor for AChE, preventing the breakdown of acetylcholine and enhancing cholinergic signaling.

- Antimicrobial Mechanism : The presence of the chloropyridine moiety may enhance membrane permeability or disrupt bacterial cell wall synthesis, leading to increased susceptibility to antimicrobial agents.

Study on Antimicrobial Efficacy

A study conducted on a series of piperidine derivatives, including those with chloropyridine substituents, demonstrated their effectiveness against resistant bacterial strains. The results indicated that modifications in the piperidine structure could lead to enhanced antibacterial properties .

Study on Enzyme Inhibition

In another study focusing on urease inhibitors, compounds similar to this compound were synthesized and tested for their inhibitory effects. The findings revealed that these compounds exhibited promising urease inhibition, suggesting potential therapeutic applications in treating related disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s closest analogs include other methanone derivatives with variations in aromatic substitution patterns, heterocyclic cores, and halogenation. Below is a comparative analysis based on structural and inferred functional properties:

Table 1: Key Structural and Functional Comparisons

Key Findings :

Halogenation Impact :

- The target compound’s three chlorine atoms (two on phenyl, one on pyridine) may confer higher metabolic stability compared to bromine-substituted analogs (e.g., bromophenyl derivatives in ), as chlorinated aromatics generally resist oxidative degradation better than brominated counterparts .

- However, bromine’s larger atomic radius could enhance van der Waals interactions in certain binding pockets, as seen in kinase inhibitors like dasatinib.

Substituent Positioning: The 2,5-dichlorophenyl group in the target compound contrasts with 3,5-dichlorophenoxy substituents in analogs. Ortho/para chlorine placement may sterically hinder rotational freedom, affecting binding kinetics to rigid enzyme active sites.

Biological Activity Trends :

- Piperidine-triazole hybrids (e.g., SR-02000001750 derivatives in ) often exhibit antimicrobial activity due to their ability to disrupt bacterial membrane proteins. The target compound’s lack of a triazole ring suggests divergent mechanisms, possibly favoring eukaryotic target selectivity .

Q & A

Q. What are the optimal synthetic routes for this compound, and what critical reaction parameters influence yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key parameters include:

- Temperature control (e.g., maintaining 0–5°C during sensitive steps to avoid side reactions) .

- Solvent selection (polar aprotic solvents like DMF or DMSO enhance reactivity in coupling steps) .

- Reaction time optimization (monitored via TLC or HPLC to prevent over-reaction) . Post-synthesis purification via column chromatography or recrystallization is critical. Analytical validation using 1H/13C NMR and high-resolution mass spectrometry (HRMS) ensures structural fidelity .

Q. How can researchers characterize the physicochemical properties of this compound?

Methodological Answer:

- Thermal stability : Use differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) to determine melting points and decomposition thresholds .

- Solubility : Perform shake-flask experiments in buffers (pH 1–12) and organic solvents (e.g., DMSO, ethanol) .

- pKa determination : Employ potentiometric titration or UV-spectrophotometric methods to assess ionization states .

Advanced Research Questions

Q. How should researchers design experiments to assess the environmental fate of this compound?

Methodological Answer: Adopt a tiered approach inspired by long-term environmental studies :

- Phase 1 (Lab) : Measure hydrolysis rates (pH 7–9), photodegradation (UV exposure), and soil adsorption coefficients (OECD Guideline 106).

- Phase 2 (Field) : Use randomized block designs with split plots to evaluate bioaccumulation in model ecosystems (e.g., Daphnia magna, soil microbes) .

- Analytical tools : LC-MS/MS for trace detection and isotopic labeling to track degradation pathways .

Q. What methodologies resolve contradictions in reported biological activity data?

Methodological Answer:

- Cross-validation : Replicate assays across independent labs using standardized protocols (e.g., IC50 determination in kinase inhibition assays) .

- Variable control : Normalize cell culture conditions (e.g., passage number, serum batches) and compound solubility (e.g., DMSO concentration ≤0.1%) .

- Data reconciliation : Apply multivariate statistical models (e.g., PCA) to identify confounding factors .

Q. What advanced techniques elucidate the compound’s interaction with biological targets?

Methodological Answer:

- Computational : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations to predict binding modes and stability .

- Biophysical : Surface plasmon resonance (SPR) for real-time kinetics (ka/kd) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS) .

- Structural biology : Co-crystallization with target proteins (e.g., kinases) followed by X-ray diffraction analysis .

Data Contradiction Analysis

Q. How can conflicting results in metabolic stability studies be addressed?

Methodological Answer:

- Liver microsome assays : Compare species-specific metabolism (human vs. rodent) and use CYP450 isoform-selective inhibitors (e.g., ketoconazole for CYP3A4) .

- High-resolution metabolomics : Utilize LC-HRMS to identify phase I/II metabolites and quantify enzymatic turnover .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.